molecular formula C16H13N3O B3981112 4-(4-phenyl-1H-imidazol-5-yl)benzamide

4-(4-phenyl-1H-imidazol-5-yl)benzamide

Cat. No.: B3981112
M. Wt: 263.29 g/mol
InChI Key: UXSFYTQBAOJMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-phenyl-1H-imidazol-5-yl)benzamide is a synthetic organic compound designed for research and development applications. This molecule features a benzamide group linked to a 4-phenyl-1H-imidazole scaffold, a structural motif prevalent in medicinal chemistry and materials science . Compounds with this core structure are frequently investigated as key intermediates or building blocks in the synthesis of more complex molecules, particularly for constructing metal-organic frameworks (MOFs) due to their versatile coordination modes with various metal ions . The imidazole ring provides a potential site for metal complexation and hydrogen bonding, which can be critical for developing crystalline materials with specific porosity and luminescent properties . In pharmaceutical research, analogous structures are often explored for their potential biological activity. Researchers can utilize this compound as a precursor or pharmacophore in drug discovery projects, leveraging its rigid, planar structure for molecular recognition studies. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-(4-phenyl-1H-imidazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c17-16(20)13-8-6-12(7-9-13)15-14(18-10-19-15)11-4-2-1-3-5-11/h1-10H,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSFYTQBAOJMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC=N2)C3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Key structural variations among imidazole/benzimidazole derivatives include substituents on the imidazole ring, aromatic substituents, and functional groups (amide, ester, halogen). Below is a comparative analysis:

Compound Name Imidazole Substituents Aromatic Substituents Functional Group Key References
4-(4-Phenyl-1H-imidazol-5-yl)benzamide 4-Phenyl Benzamide Amide -
SB-431542 3,4-Methylenedioxyphenyl, 2-Pyridyl Benzamide Amide
Compound 14s () 5-Amino, 1-(4-Methoxybenzyl) 4-(2-Methoxyethoxy)phenyl Imidazol-2(5H)-one
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzimidazole Benzo[d][1,3]dioxol-5-yloxy, 5-Fluoro Substituted phenyl Benzimidazole
Astemizole 1-(4-Fluorobenzyl), Piperidinyl 4-Methoxyphenethyl Benzimidazol-2-amine

Key Observations :

  • Halogenated derivatives (e.g., astemizole’s fluorobenzyl group) exhibit enhanced electronegativity, which may improve target binding but could elevate toxicity risks .
  • Methoxy and dioxolane substituents (e.g., in Compound 14s and derivatives) improve solubility but may reduce metabolic stability due to esterase susceptibility .
Physicochemical Properties
Property This compound SB-431542 Compound 14s Astemizole
LogP (Predicted) ~3.2 (moderate lipophilicity) ~2.8 ~2.5 ~4.1
Solubility (aq.) Moderate (amide enhances polarity) High Low (ester) Very low
Hydrogen Bond Donors 2 (NH imidazole, amide) 3 3 1

Analysis :

  • The amide group in this compound and SB-431542 improves aqueous solubility relative to ester-containing analogs like Compound 14s .
  • Astemizole’s high logP (~4.1) aligns with its historical use as a lipophilic antihistamine, but its low solubility contributed to cardiac side effects, underscoring the importance of balanced physicochemical properties .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(4-phenyl-1H-imidazol-5-yl)benzamide to improve yield and purity?

  • Methodological Answer : The synthesis of imidazole-containing benzamides often involves multi-step reactions with careful control of conditions. For example, catalytic hydrogenation using Raney nickel (instead of palladium on carbon) can suppress undesired side reactions like dehalogenation, improving intermediate yields to >90% . Alkaline conditions (e.g., NaOH in ethanol) facilitate cyclization via Schiff base formation, with optimal temperatures around 45°C for high conversion rates (88% isolated yield) . Solvent selection (e.g., water vs. ethanol) and reaction time must be systematically tested to balance purity and efficiency.

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for verifying aromatic proton environments and substituent connectivity. Mass spectrometry (MS) provides molecular weight confirmation, while X-ray crystallography (using programs like SHELXL or visualization tools like ORTEP-3 ) resolves stereoelectronic details. For example, SHELXL refines small-molecule structures against high-resolution diffraction data, ensuring atomic-level accuracy .

Q. How can researchers assess the solubility and stability of this compound for in vitro assays?

  • Methodological Answer : Solubility profiling in polar (e.g., DMSO, water) and non-polar solvents (e.g., THF) is critical. Stability studies under varying pH (e.g., simulated physiological conditions) and temperatures (4°C to 37°C) should be conducted using HPLC to monitor degradation. Data from structurally similar compounds suggest that electron-withdrawing groups (e.g., benzamide) enhance stability in aqueous media .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity (e.g., apoptosis induction vs. off-target effects) be resolved?

  • Methodological Answer : Contradictions may arise from assay specificity or cellular context. Use orthogonal validation methods:

  • Target engagement assays (e.g., thermal shift or SPR) confirm direct binding to proposed targets like kinases or PARP-1 .
  • RNA sequencing identifies downstream pathways affected, distinguishing primary targets from compensatory mechanisms .
  • Isoform-specific inhibitors or CRISPR knockdowns can isolate contributions of individual targets .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models binding modes to enzymes like PARP-1 or kinases. Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time, identifying key residues (e.g., hydrogen bonds with imidazole N-atoms) . Free energy calculations (MM/PBSA) quantify binding affinities, guiding SAR studies .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

  • Methodological Answer : X-ray diffraction with high-resolution data (<1.0 Å) can distinguish between 1H-imidazol-4-yl and 1H-imidazol-5-yl tautomers. SHELXL refines occupancy ratios for tautomeric states, while electron density maps (visualized via ORTEP-3 ) reveal proton positions. For example, hydrogen-bonding networks in the crystal lattice stabilize specific tautomers .

Q. What strategies improve selectivity in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent scanning : Replace the phenyl group with bioisosteres (e.g., pyridyl, thiophene) to modulate steric/electronic effects .
  • Proteome-wide profiling (e.g., KinomeScan) identifies off-target kinase interactions.
  • Metabolite mapping (via LC-MS) detects metabolic liabilities (e.g., imidazole ring oxidation) that reduce selectivity .

Data-Driven Research Design

Q. How to design dose-response experiments for evaluating anticancer efficacy?

  • Methodological Answer :

  • In vitro : Use a 10-point dilution series (e.g., 0.1 nM–100 µM) across cancer cell lines (e.g., HeLa, MCF-7). Monitor IC₅₀ via ATP-based viability assays (e.g., CellTiter-Glo) .
  • In vivo : Apply allometric scaling (e.g., 1–50 mg/kg in xenograft models) with pharmacokinetic sampling (plasma/tumor) to correlate exposure and efficacy .

Q. What statistical methods address variability in enzymatic inhibition assays?

  • Methodological Answer :

  • Replicates : Perform triplicate measurements with inter-day validation.
  • Mixed-effects models account for plate-to-plate variability.
  • Grubbs’ test identifies outliers in high-throughput screening data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-phenyl-1H-imidazol-5-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-(4-phenyl-1H-imidazol-5-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.